molecular formula C6H14O2 B147014 2,5-Hexanediol CAS No. 2935-44-6

2,5-Hexanediol

Cat. No.: B147014
CAS No.: 2935-44-6
M. Wt: 118.17 g/mol
InChI Key: OHMBHFSEKCCCBW-UHFFFAOYSA-N
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Description

2,5-Hexanediol is an organic compound with the molecular formula C6H14O2. It is both a glycol and a secondary alcohol, characterized by the presence of two hydroxyl groups attached to the second and fifth carbon atoms of the hexane chain. This compound is a colorless, water-soluble viscous liquid, and it is commonly used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often involves continuous processes to ensure high yield and purity. The biocatalytic method using yeast is particularly favored in industrial settings due to its efficiency and the ability to produce enantiopure products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Hexane.

    Substitution: Esters, sulfonates.

Comparison with Similar Compounds

2,5-Hexanediol can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic processes

Properties

IUPAC Name

hexane-2,5-diol
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InChI

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3
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InChI Key

OHMBHFSEKCCCBW-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC(C)O)O
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Molecular Formula

C6H14O2
Record name 2,5-HEXANEDIOL
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DSSTOX Substance ID

DTXSID50871000
Record name 2,5-Hexanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC] Light yellow viscous liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID.
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Boiling Point

216 °C
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Flash Point

101 °C
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Solubility

Solubility in water: freely soluble
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Density

Relative density (water = 1): 0.97
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Vapor Density

Relative vapor density (air = 1): 4.1
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CAS No.

2935-44-6
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Melting Point

43 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-hexanediol?

A1: The molecular formula of this compound is C6H14O2, and its molecular weight is 118.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound. For instance, researchers have determined the dipole moments of this compound using dielectric spectroscopy. [] Additionally, studies have used gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) to identify and characterize this compound and its metabolites. []

Q3: Can you tell me about the enantiomers of this compound?

A3: this compound exists as three stereoisomers: (2R,5R)-2,5-hexanediol, (2S,5S)-2,5-hexanediol, and meso-2,5-hexanediol. These stereoisomers can be separated and analyzed using chiral gas chromatography. [] The stereochemistry of this compound plays a crucial role in its biological activity and applications. [, ]

Q4: Can this compound be synthesized through catalytic reactions?

A4: Yes, this compound can be synthesized through the catalytic hydrogenation of 2,5-hexanedione. This reaction can be facilitated by various catalysts, including ruthenium complexes, under acidic aqueous conditions. [, ] The reaction mechanism involves a series of hydrogenation and dehydration steps, leading to the formation of this compound.

Q5: What is the toxicity of this compound?

A5: Studies have shown that this compound can have toxic effects on the nervous system. [, ] In rats, exposure to this compound has been linked to axonal degeneration and demyelination in the spinal roots. [] It's important to handle this compound with care and to follow appropriate safety guidelines.

Q6: How is this compound metabolized in the body?

A6: this compound is a metabolite of n-hexane and methyl n-butyl ketone. [, , , ] Research suggests that this compound can be further metabolized to 2,5-hexanedione, which is considered the ultimate neurotoxic agent. [] The metabolism of this compound can be influenced by various factors, including exposure to other chemicals and individual differences in enzyme activity. []

Q7: What are the potential applications of this compound?

A7: this compound is primarily used as a chemical intermediate in the synthesis of various compounds, including polymers, pharmaceuticals, and flavors. [, ] Its chiral nature makes it a valuable starting material for producing enantiopure compounds, which are crucial in drug development and other applications. []

Q8: What are the future directions for research on this compound?

A8: Future research could focus on:

  • Developing more efficient and environmentally friendly methods for synthesizing this compound. []
  • Further elucidating the mechanisms of this compound toxicity and identifying potential biomarkers for early detection of adverse effects. [, ]
  • Exploring the use of this compound derivatives as building blocks for creating novel materials with improved properties. [, ]

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